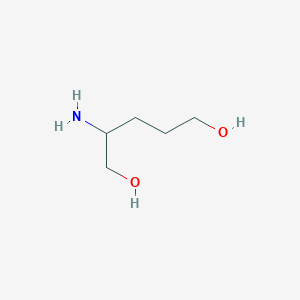

2-Aminopentane-1,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminopentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDDHBVGNLVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305671 | |

| Record name | 2-aminopentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21926-01-2 | |

| Record name | NSC171442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminopentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminopentane 1,5 Diol and Its Analogues

Chemo-Synthetic Pathways of 2-Aminopentane-1,5-diol

The chemo-synthetic routes to this compound primarily involve the transformation of precursor molecules containing nitro or keto groups, or through the modification of existing amino alcohols.

Reduction of Keto Compounds to this compound

A prominent strategy for synthesizing this compound involves the reduction of a corresponding keto-containing precursor. This approach typically utilizes reductive amination, where a ketone is converted into an amine. libretexts.org

Metal hydride reagents are powerful tools for the reduction of carbonyl groups. In the context of this compound synthesis, a suitable keto-diol or a protected derivative can be subjected to reductive amination. Reagents like sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄) can be employed. libretexts.orgyoutube.com The process involves two key steps: the initial formation of an imine from the ketone with ammonia (B1221849), followed by the reduction of the imine to the desired amine by the hydride reagent. libretexts.org While effective on a laboratory scale, the use of potent and hazardous reagents like LiAlH₄ requires careful handling and anhydrous conditions. youtube.com

Table 1: Comparison of Metal Hydride Reducing Agents for Reductive Amination

| Reducing Agent | Reactivity | Typical Solvents | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Milder | Protic solvents (e.g., ethanol, methanol) | Safer to handle, selective for aldehydes and ketones. youtube.com |

Catalytic hydrogenation represents an industrially significant method for producing this compound. This technique can be applied in a reductive amination context, where a ketone is reacted with ammonia in the presence of hydrogen gas and a metal catalyst, such as nickel. libretexts.org Alternatively, and more commonly, catalytic hydrogenation is used to reduce a nitro group to an amine. For instance, the catalytic hydrogenation of 2-nitropentane-1,5-diol is a direct and high-yielding route to this compound. This method is often preferred for its scalability and high purity of the final product.

Table 2: Typical Conditions for Catalytic Hydrogenation of 2-Nitropentane-1,5-diol

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) |

| Conditions | Elevated temperature and pressure |

| Yield | 85-95% |

| Purity | >98% |

Data sourced from multiple references.

Transformations from Amino Alcohol Precursors

The synthesis of this compound can also commence from other amino alcohol precursors. For example, derivatives of 5-aminopentan-1-ol can be chemically modified to introduce the second hydroxyl group. mdpi.com This might involve a sequence of protection, functional group interconversion, and deprotection steps to achieve the target molecule. The specific strategies can vary widely depending on the starting material and the desired stereochemistry.

Ammonolysis Reactions in this compound Synthesis

Ammonolysis, the reaction of a leaving group with ammonia, provides another pathway to introduce the amino group. Starting with a precursor like 2-halopentane-1,5-diol (e.g., 2-chloropentane-1,5-diol), reaction with ammonia can yield this compound. This nucleophilic substitution reaction, however, often requires harsh conditions such as high temperatures and pressures to proceed effectively. A significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as side products. libretexts.org

Stereoselective Chemical Synthesis Approaches towards Chiral this compound

Given that this compound possesses a chiral center at the second carbon, stereoselective synthesis is crucial for obtaining specific enantiomers like (2S)-2-aminopentane-1,5-diol or (2R)-2-aminopentane-1,5-diol. nih.gov Such syntheses are fundamental in the preparation of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

Strategies for stereoselective synthesis often involve one of two main approaches:

The stereocontrolled introduction of the amino and hydroxyl groups onto an achiral precursor. nih.gov

The formation of a bond between two chiral building blocks. nih.gov

For instance, a synthetic approach could involve the chelate-controlled regioselective reduction of an ester group adjacent to a nitrogen atom in a chiral oxazolidinone precursor. koreascience.kr This can set the stereochemistry at one center, and subsequent modifications can be performed to elaborate the rest of the molecule, ultimately leading to a triply stereogenic amino diol. koreascience.kr The use of chiral catalysts and reagents is also a common strategy to induce enantioselectivity in the key bond-forming or reduction steps.

Biocatalytic and Chemo-Enzymatic Synthesis of Chiral Aminodiols

The demand for enantiomerically pure chiral amines and amino alcohols has spurred the development of enzymatic methods that offer high selectivity and operate under mild conditions. nih.govnih.gov These biocatalytic approaches are often considered "green" alternatives to traditional chemical synthesis. nih.gov

Transketolase-Mediated Asymmetric Synthesis of Keto-Diol Precursors

While direct information on transketolase-mediated synthesis specifically for this compound precursors is limited in the provided search results, the principle of using enzymes for asymmetric synthesis is well-established. Transketolases are known for their ability to catalyze the transfer of a two-carbon ketol group, a reaction that could theoretically be employed to create chiral keto-diol precursors. This approach would involve the stereoselective addition of a ketol unit to an appropriate aldehyde acceptor, thereby establishing a key chiral center that can be further elaborated to the desired aminodiol.

ω-Transaminase-Catalyzed Amination Reactions for Chiral Aminopentane-1,3-diol Production

ω-Transaminases (ω-TAs) are a class of pyridoxal-5′-phosphate (PLP)-dependent enzymes that are highly effective in the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This method is particularly attractive due to its potential for high enantioselectivity and broad substrate scope. nih.gov The reaction involves the transfer of an amino group from a donor molecule, such as an amino acid or another amine, to a ketone substrate.

The application of ω-TAs has been hampered by challenges such as unfavorable reaction equilibria and product inhibition. nih.gov To address these issues, various strategies have been developed, including the use of specific amine donors that help to shift the equilibrium towards the product. nih.gov For instance, ortho-xylylenediamine has been successfully used as an amine donor, leading to high conversion rates in the amination of various ketones. nih.gov

While the direct synthesis of this compound using this method is not explicitly detailed, the synthesis of analogous chiral amino alcohols, such as (S)-3-aminobutan-1-ol, has been achieved with high enantiomeric excess using wild-type amine dehydrogenases. york.ac.uk This demonstrates the feasibility of biocatalytic amination for producing chiral amino alcohols. The stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer, is dependent on the specific ω-transaminase used. nih.gov

Cascade Biocatalytic Strategies for this compound Derivatives

Multi-enzyme cascade reactions offer an efficient and elegant approach to synthesize complex molecules like this compound derivatives in a single pot. biorxiv.org These cascades combine the activities of multiple enzymes to carry out sequential transformations, avoiding the need for isolation of intermediates and minimizing waste. biorxiv.org

One example of a successful cascade involves coupling a ω-transaminase with a pyruvate (B1213749) decarboxylase. tdx.cat In this system, the transaminase catalyzes the desired amination reaction, while the pyruvate decarboxylase removes the pyruvate by-product, which can otherwise cause an unfavorable equilibrium. tdx.cat This strategy has been applied to the synthesis of chiral amines like 3-amino-1-phenylbutane and 1-phenylethylamine. tdx.cat

Another innovative one-pot biocatalytic cascade has been developed for the synthesis of diverse L-phenylalanine derivatives. biorxiv.org This system utilizes up to four different enzymes working in concert, demonstrating the power of multi-enzymatic approaches to generate high-value, enantioenriched amino acids from simple precursors. biorxiv.org Such strategies could be adapted for the synthesis of this compound derivatives by selecting appropriate enzymes with the desired substrate specificities.

Enzyme Engineering and Optimization for Enhanced Production of Chiral Aminodiols

To improve the efficiency and applicability of biocatalysts for industrial-scale production of chiral aminodiols, significant efforts have been directed towards enzyme engineering and process optimization. nih.gov Techniques such as directed evolution, rational design, and computational modeling are employed to enhance enzyme properties like catalytic activity, substrate specificity, and stability under process conditions. nih.govmdpi.com

Directed evolution, which mimics the process of natural selection in the laboratory, has been instrumental in creating enzyme variants with improved characteristics. mdpi.com This involves generating a library of mutant enzymes and screening them for the desired traits. Rational design, on the other hand, utilizes knowledge of the enzyme's structure and mechanism to introduce specific mutations aimed at improving its function. mdpi.com

Protecting Group Strategies in this compound Synthesis

N-Protection for Amine Functionality (e.g., Boc Protection)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its ease of removal under acidic conditions. organic-chemistry.orgfishersci.co.uk

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and can be carried out under mild conditions. fishersci.co.uk

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com This deprotection step is often clean and efficient, regenerating the free amine. masterorganicchemistry.com

The use of Boc protection allows for chemoselective transformations at other parts of the molecule without affecting the amine functionality. For instance, it is possible to selectively deprotect a Boc-protected amine in the presence of other acid-labile or reducible protecting groups. masterorganicchemistry.com

A one-pot tandem procedure for the direct reductive amination of aldehydes followed by N-Boc protection has been developed, providing an efficient route to N-Boc protected secondary amines. nih.gov This method utilizes sodium triacetoxyborohydride (B8407120) as the reducing agent and has proven to be versatile and high-yielding. nih.gov

Selective Hydroxyl Protection and Deprotection Methodologies

The synthesis of this compound and its analogues presents a significant challenge due to the presence of three distinct functional groups: a primary amine, a primary hydroxyl group, and a secondary hydroxyl group. To achieve selective transformations at other parts of the molecule, a robust and orthogonal protecting group strategy is essential. nih.govbham.ac.ukorganic-chemistry.org This section focuses on the methodologies for the selective protection and deprotection of the primary and secondary hydroxyl groups, a critical step that typically follows the protection of the more nucleophilic amino group.

The primary challenge lies in differentiating between the primary and secondary alcohols. Generally, the primary hydroxyl group is less sterically hindered and therefore more reactive towards many protecting group reagents. However, modern synthetic methods, including organocatalysis, have enabled a reversal of this inherent reactivity. rsc.org

Orthogonal Protection Strategies

An effective synthesis relies on an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others. nih.govresearchgate.net For a molecule like an N-protected this compound, this means the protecting groups for the primary and secondary hydroxyls must be cleavable under different conditions.

Common strategies involve the use of silyl (B83357) ethers, esters, and acetals, each with distinct removal protocols. The choice of protecting group is dictated by its stability across various reaction conditions and the ease of its selective removal. organic-chemistry.org

Silyl Ether Protecting Groups

Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, general stability, and straightforward removal. masterorganicchemistry.com The steric bulk of the substituents on the silicon atom plays a crucial role in both the selective protection and deprotection of hydroxyl groups. youtube.comharvard.edu

Selective Protection: The less sterically encumbered primary hydroxyl group can be selectively protected in the presence of the secondary hydroxyl group by using a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl). uwindsor.calibretexts.org

Selective Deprotection: The stability of silyl ethers to acidic hydrolysis and fluoride-ion-mediated cleavage is also sterically dependent. The general order of stability (from least to most stable) is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). libretexts.orggelest.com

This differential stability allows for the selective deprotection of one silyl ether in the presence of another. For example, a primary TBS ether can be selectively cleaved in the presence of a secondary TBS ether, and a TES ether can be removed while leaving a TBS group intact. gelest.com The most common reagent for silyl ether cleavage is tetrabutylammonium (B224687) fluoride (B91410) (TBAF). masterorganicchemistry.comgelest.com

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Selectivity Notes |

| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF; or Acetic Acid/H₂O | Protects primary OH preferentially over secondary OH. More stable than TES. |

| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl, Imidazole, DMF | TBAF, THF (slower than TBS) | Very bulky, highly selective for primary OH. More stable to acid than TBS. |

| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole, DMF | TBAF, THF | More stable to acid than TBS, offers different selectivity in deprotection. |

Table 1: Common Silyl Protecting Groups for Hydroxyl Functions

Ester Protecting Groups

Esters provide an alternative, cost-effective method for protecting hydroxyl groups. highfine.com Similar to silyl ethers, steric hindrance can be exploited to achieve selective protection.

Selective Protection: Acylating agents with bulky groups, such as pivaloyl chloride (PivCl), can selectively protect the primary hydroxyl group over the more hindered secondary one. highfine.com

Selective Deprotection: Ester groups are typically removed by hydrolysis under basic conditions (e.g., K₂CO₃ in methanol) or via reduction with hydride reagents. The rate of hydrolysis can be influenced by the steric bulk of the acyl group, allowing for selective deprotection. For instance, an acetate (B1210297) group can be cleaved in the presence of a more sterically hindered pivaloate group. highfine.com

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Selectivity Notes |

| Ac (Acetyl) | Ac₂O, Pyridine or Et₃N | K₂CO₃, MeOH; or mild NaOH | Less selective for primary vs. secondary OH compared to bulky esters. |

| Bz (Benzoyl) | BzCl, Pyridine | NaOH, MeOH/H₂O | More stable than Acetyl. |

| Piv (Pivaloyl) | PivCl, Pyridine, DMAP | Strong base (e.g., NaOH, KOH) | Bulky group highly selective for primary OH protection. Resistant to cleavage. |

Table 2: Common Ester Protecting Groups for Hydroxyl Functions

Catalyst-Controlled Reversal of Selectivity

While traditional methods exploit sterics to favor the protection of the primary alcohol, recent research has demonstrated that organocatalysis can reverse this chemoselectivity. In a notable study on the acylation of this compound derivatives (with the amino group protected), it was found that an acyl group could be selectively introduced onto the sterically hindered secondary hydroxyl group. rsc.org This reversal is achieved through the molecular recognition capabilities of the specific organocatalyst employed, which preferentially activates the secondary hydroxyl group for the reaction. This method provides a powerful tool for synthetic strategies that require the secondary alcohol to be protected first. rsc.org

Protection of Diols as Cyclic Acetals

For analogues where the two hydroxyl groups are in a 1,2- or 1,3-relationship, they can be protected simultaneously by forming a cyclic acetal (B89532) or ketal. highfine.comorganic-chemistry.org For a 1,5-diol structure like in this compound, this method is not directly applicable for forming a simple monomeric cyclic acetal. However, related 1,3-diol analogues can be effectively protected using aldehydes or ketones (e.g., acetone (B3395972) or benzaldehyde) in the presence of an acid catalyst to form dioxanes. libretexts.org These acetals are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. uwindsor.caorganic-chemistry.org

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Applicability |

| Acetonide (Isopropylidene Ketal) | Acetone, Acid catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, AcOH) | Applicable to 1,2- and 1,3-diols. |

| Benzylidene Acetal | Benzaldehyde, Acid catalyst (e.g., ZnCl₂) | Aqueous Acid; or Hydrogenolysis | Applicable to 1,2- and 1,3-diols. |

Table 3: Cyclic Acetal Protecting Groups for Diol Functions

Chemical Reactivity and Transformation Studies of 2 Aminopentane 1,5 Diol

Oxidation Reactions of Hydroxyl Moieties in 2-Aminopentane-1,5-diol

The presence of both a primary and a secondary hydroxyl group in this compound allows for a range of oxidation reactions. The specific outcome depends on the reagents and conditions employed. Generally, the oxidation of diols can yield aldehydes, ketones, carboxylic acids, or cyclic esters (lactones). youtube.comyoutube.com

The selective oxidation of 1,5-diols is a well-established method for synthesizing δ-lactones. researchgate.net For instance, reagent systems using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in combination with a co-oxidant like bis-acetoxyiodobenzene (BAIB) have been shown to efficiently convert 1,5-diols into the corresponding δ-lactones. researchgate.net Copper-based catalyst systems with TEMPO have also been developed for the aerobic oxidation of alcohols, including the lactonization of diols. nih.govrsc.org In the context of this compound, oxidation of the primary alcohol would first yield an aldehyde, which can then undergo intramolecular cyclization with the secondary hydroxyl group to form a hemiacetal. Further oxidation of this intermediate would produce the corresponding lactone. youtube.com

Alternatively, the presence of the amino group opens up another pathway: oxidative lactamization. The direct synthesis of lactams through the metal-catalyzed oxidative cyclization of amino alcohols is an environmentally friendly approach. jchemlett.com Ruthenium-based catalysts, in particular, have been extensively used for this transformation, which involves an intramolecular cross-dehydrogenative coupling between the amine and an alcohol group. jchemlett.comacs.org This process typically involves the initial oxidation of the alcohol to an aldehyde, which then cyclizes with the amine to form a hemiaminal intermediate. Subsequent dehydrogenation of the hemiaminal leads to the final lactam product. acs.org

Common oxidizing agents for alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), which can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. youtube.com More forceful oxidizing agents, such as chromic acid, typically oxidize primary alcohols all the way to carboxylic acids. youtube.com

Reduction Reactions of Functional Groups within this compound Scaffolds

Reduction reactions typically target functional groups like amides, carboxylic acids, esters, or nitriles. Within the context of this compound, these functional groups would be present in derivatives of the parent compound, often created through oxidation or substitution reactions.

Amides, which can be formed from the amino group or through the oxidation of the amino alcohol moiety to a lactam, are commonly reduced to amines. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting primary, secondary, and tertiary amides into their corresponding amines. libretexts.orgchemistrysteps.comyoutube.com The mechanism for this reduction involves the nucleophilic addition of a hydride ion to the amide carbonyl group, followed by the expulsion of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.org

In contrast to the formation of amines, a highly chemoselective reduction of amides to alcohols has also been developed using samarium(II) iodide (SmI₂) with an amine and water. acs.org This method proceeds via C-N bond cleavage of a carbinolamine intermediate and shows excellent functional group tolerance. acs.org

Carboxylic acids, which could be formed by the strong oxidation of the primary hydroxyl group of this compound, can be reduced to primary alcohols. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, LiAlH₄ is effective for this transformation. stackexchange.com The reduction of amino acids to amino alcohols is a key synthetic transformation, often accomplished with LiAlH₄ or borane (B79455) (BH₃) complexes. stackexchange.com

Substitution Reactions Involving Amino and Hydroxyl Groups of this compound

Both the hydroxyl and amino groups of this compound can participate in substitution reactions.

Hydroxyl Group Substitution: The hydroxyl groups are poor leaving groups (OH⁻) and must first be converted into a better leaving group for nucleophilic substitution to occur. libretexts.org A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion, creating a good leaving group (H₂O). libretexts.org This allows for subsequent Sₙ1 or Sₙ2 reactions with nucleophiles like halide ions to form alkyl halides. libretexts.org Reagents such as thionyl chloride or phosphorus tribromide are also used to replace hydroxyl groups.

Another important class of reactions is the "borrowing hydrogen" or "hydrogen autotransfer" process, where transition metal catalysts enable the substitution of alcohols with N-nucleophiles. rsc.org In this atom-economic process, the catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with an amine, and subsequent steps regenerate the catalyst and yield a new, higher-order amine, with water as the only byproduct. rsc.org

Amino Group Substitution: The amino group in this compound is nucleophilic and can react with alkyl halides in N-alkylation reactions. libretexts.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org To achieve more controlled mono-alkylation, methods like the Gabriel synthesis, which uses a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, can be employed. libretexts.org

Regioselective and Chemoselective Acylation Studies of this compound Derivatives

The selective acylation of polyfunctional molecules like this compound, which contains a primary hydroxyl, a secondary hydroxyl, and a primary amino group, is a significant synthetic challenge. The inherent reactivity generally favors N-acylation over O-acylation. nih.govtandfonline.com However, modern catalytic methods allow for precise control over the reaction site.

Organocatalytic Control of Acylation Selectivity

Organocatalysis has emerged as a powerful tool for achieving high chemo- and regioselectivity in the acylation of polyols and amino alcohols, often reversing the innate reactivity of the functional groups. rsc.orgrsc.orgkyoto-u.ac.jp The selectivity is often governed by non-covalent interactions between the substrate and the catalyst, a form of molecular recognition. rsc.orgrsc.org

For example, in the acylation of diols, the use of cyanide as a component of the catalytic system can lead to unusual regioselectivity. acs.orgnih.gov The cyanide ion can form hydrogen bonds with the hydroxyl groups, enhancing the nucleophilicity of a specific oxygen atom and directing the acylation to a sterically hindered or thermodynamically unfavorable position. acs.orgnih.gov

In N-protected derivatives of this compound, the two hydroxyl groups present different steric and electronic environments. The primary hydroxyl at the C5 position is sterically more accessible than the secondary hydroxyl at the C1 position. rsc.org Conventional acylation reactions, driven by steric factors, tend to favor acylation at the more accessible primary hydroxyl group. rsc.org For instance, the regioselective monoacylation of (R)-N-protected-2-aminopentane-1,5-diols with pivaloyl chloride was reported to yield the 5-pivalate as the major product. rsc.org

Remarkably, the selectivity of acylation on N-protected this compound can be completely reversed by choosing the appropriate organocatalyst. rsc.orgrsc.org This catalyst-controlled reversal allows an acyl group to be introduced onto the sterically hindered secondary hydroxyl group in the presence of the primary one, defying the intrinsic reactivity of the substrate. rsc.orgrsc.orgkyoto-u.ac.jp

A study demonstrated this principle using different catalysts for the acylation of an N-protected this compound. rsc.org The results highlight the power of organocatalysis in achieving otherwise difficult selective transformations.

Table 1: Catalyst-Controlled Regioselective Acylation of an N-Protected this compound Derivative

| Catalyst | Acylating Agent | Major Product | Selectivity (Secondary-OH vs. Primary-OH) |

| Catalyst A | Acetic Anhydride | Primary Acetate (B1210297) | High selectivity for primary OH |

| Catalyst B | Acetic Anhydride | Secondary Acetate | High selectivity for secondary OH |

This table is a representative summary based on findings where different organocatalysts invert the site-selectivity of acylation on diol substrates. rsc.orgrsc.org

This reversal is attributed to a molecular recognition event where the catalyst selectively activates one hydroxyl group over the other through specific non-covalent interactions. rsc.orgrsc.orgkyoto-u.ac.jp Such catalyst systems appear to recognize the distance between the functional groups and the chirality of the substrate to achieve high levels of control. rsc.org This approach provides a powerful non-enzymatic method for regioselective modifications that are crucial in the synthesis of complex molecules. rsc.org

Influence of Protecting Groups on Reactivity and Selectivity in this compound Derivatization

The strategic use of protecting groups is paramount in controlling the reactivity and selectivity of derivatization reactions involving this compound. Due to the presence of three reactive functional groups—a primary amine, a primary hydroxyl, and a secondary hydroxyl group—selective modification requires a carefully planned protection strategy. The choice of protecting group can dramatically alter the outcome of a reaction, directing reagents to a specific site. organic-chemistry.org

A critical factor in the derivatization of this compound is the chemoselective protection of the amino group. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-nitrobenzenesulfonyl (Ns). Research has shown that the nature of the N-protecting group significantly influences the regioselectivity of subsequent reactions, such as acylation. For instance, protecting the amine with an Ns group is crucial for achieving selective acylation at the sterically hindered secondary hydroxyl group (C2-OH). rsc.org In contrast, the use of Boc or Cbz protecting groups tends to reverse this selectivity, favoring acylation at the primary hydroxyl group (C1-OH). This reversal highlights the profound electronic and steric influence the protecting group exerts on the molecule's reactivity.

The protection of the hydroxyl groups can also be strategically employed. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are commonly used to protect hydroxyls due to their stability and ease of removal under specific conditions. organic-chemistry.org In the context of this compound, a typical strategy might involve the initial protection of the more reactive primary hydroxyl group, followed by modification of the secondary hydroxyl, or vice versa, depending on the desired final product. The differential reactivity of the primary versus the secondary hydroxyl group can sometimes allow for selective protection without the need for enzymatic catalysts, although achieving high selectivity can be challenging.

An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, offers a powerful approach for the stepwise derivatization of this compound. organic-chemistry.org For example, an acid-labile Boc group on the amine and a fluoride-labile silyl ether on one of the hydroxyls would allow for the selective deprotection and subsequent reaction at either functional group without affecting the other.

The following table summarizes the influence of different protecting groups on the selectivity of acylation of the amino-protected this compound:

| Protecting Group | Preferred Site of Acylation | Reference |

| 2-nitrobenzenesulfonyl (Ns) | Secondary Hydroxyl (C2-OH) | rsc.org |

| tert-butoxycarbonyl (Boc) | Primary Hydroxyl (C1-OH) | |

| benzyloxycarbonyl (Cbz) | Primary Hydroxyl (C1-OH) |

This data underscores the critical role of protecting groups in directing the synthesis of complex molecules derived from this compound.

Mechanistic Insights into Selective Acylation Processes

The selective acylation of this compound derivatives is a key transformation that has been the subject of detailed mechanistic studies. The ability to selectively acylate either the primary or the secondary hydroxyl group is often governed by a delicate interplay between kinetic and thermodynamic control. libretexts.org

Under kinetic control, the reaction product that is formed fastest predominates. libretexts.org In the case of this compound, the primary hydroxyl group is generally more sterically accessible and therefore often reacts faster, leading to the kinetically favored product. However, through the use of specific catalysts, it is possible to alter the reaction pathway and favor acylation at the more sterically hindered secondary hydroxyl group.

Organocatalysis has emerged as a powerful tool for achieving highly chemo- and regioselective acylation of this compound derivatives. rsc.org Certain chiral organocatalysts can facilitate the introduction of an acyl group onto the secondary hydroxyl group with high selectivity. rsc.org This is achieved through a molecular recognition event where the catalyst selectively binds to and activates the secondary hydroxyl group, making it more nucleophilic than the primary one. The mechanism often involves the formation of a reactive acyl-catalyst intermediate, which then preferentially reacts with the sterically hindered hydroxyl group.

The choice of the acylating agent and reaction conditions can also significantly influence the selectivity. For example, using a more reactive acylating agent like an acyl chloride might favor the kinetically controlled product, while a less reactive one, such as an anhydride, in combination with a suitable catalyst, could allow for equilibration and lead to the thermodynamically more stable product. nih.gov

The transition state energies for the acylation at the primary versus the secondary hydroxyl group are key determinants of the reaction's selectivity. Catalysts that can preferentially lower the activation energy for the acylation of the secondary hydroxyl will lead to the formation of that product. Detailed kinetic studies, often involving monitoring the reaction progress over time and analyzing the product distribution at different conversions, are essential for elucidating these mechanistic pathways.

Derivatization Strategies for Advanced Chemical Entities from this compound

The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of a wide array of advanced chemical entities with potential applications in various fields.

Formation of Novel Amino Diol Derivatives for Synthetic Applications

This compound serves as a valuable chiral building block for the synthesis of complex organic molecules, including those with potential biological activity. Its structure allows for the creation of diverse derivatives through reactions such as acylation, alkylation, and cyclization.

One important application is in the synthesis of novel heterocyclic compounds. For instance, the amino and diol functionalities can be utilized to construct morpholine (B109124) or piperidine (B6355638) ring systems, which are common scaffolds in many pharmaceuticals. The stereochemistry of the starting this compound can be transferred to the final product, enabling the synthesis of enantiomerically pure compounds.

Furthermore, the selective derivatization of the hydroxyl and amino groups allows for the introduction of various functional groups, leading to a library of novel amino diol derivatives. These derivatives can then be used as key intermediates in the total synthesis of natural products or in the development of new chemical entities for drug discovery programs. For example, the synthesis of novel amidines and 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives often relies on versatile building blocks that can be derived from amino diols. nih.govnih.gov

The following table provides examples of synthetic transformations of this compound to produce novel derivatives:

| Reaction Type | Reagents | Product Class | Potential Application | Reference |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted Amino Diols | Chiral Ligands, Pharmaceutical Intermediates | |

| Cyclization | Dicarbonyl compounds | Heterocyclic compounds (e.g., piperidines) | Bioactive molecules | |

| Acylation | Acyl Halides, Anhydrides | Ester and Amide Derivatives | Prodrugs, Fine Chemicals | rsc.org |

Functionalization of this compound for Material Science and Polymer Chemistry

The presence of multiple reactive sites in this compound also makes it a promising monomer for the synthesis of functional polymers and materials. The hydroxyl groups can participate in polymerization reactions to form polyesters or polyethers, while the amino group can be used to introduce specific functionalities or to create polyamides.

The ability to control the derivatization of this compound allows for the design of polymers with tailored properties. For example, by incorporating this amino diol into a polymer backbone, it is possible to introduce sites for cross-linking, which can enhance the mechanical strength and thermal stability of the material. The amino group can also be post-functionalized after polymerization to attach other molecules, such as fluorescent dyes or bioactive peptides, leading to the development of smart materials or biocompatible polymers for medical applications.

Furthermore, the chirality of this compound can be exploited to create chiral polymers, which have potential applications in chiral separations and asymmetric catalysis. The regular arrangement of the chiral centers along the polymer chain can create a chiral environment that can be used to differentiate between enantiomers.

Advanced Applications in Chemical and Biochemical Research

Role of 2-Aminopentane-1,5-diol as Chiral Building Blocks in Asymmetric Synthesis

This compound serves as a foundational chiral building block in the synthesis of more complex organic structures. Its distinct functional groups allow for selective chemical modifications, which is a critical aspect of synthesizing pharmaceuticals and other biologically active compounds. cymitquimica.com Research has demonstrated the ability to perform highly selective acylation reactions on derivatives of this compound. Through organocatalysis, an acyl group can be chemoselectively attached to the sterically hindered secondary hydroxyl group, even in the presence of a primary one, showcasing the fine control achievable with this building block. rsc.orgchem960.com

Beyond its role as a direct building block, this compound functions as a key precursor in specialized synthetic pathways. Its versatility has been highlighted in the synthesis of morpholine-2,5-dione (B184730) structures, which are valuable scaffolds in medicinal chemistry. This demonstrates the compound's utility in creating biodegradable materials with potential therapeutic applications. The compound's significance has grown from being a specialized intermediate to a molecule of broader importance in biotechnological applications, offering sustainable alternatives to traditional petrochemical synthesis routes.

Table 1: Synthetic Applications of this compound Derivatives

| Application | Reaction Type | Key Finding | Reference |

| Selective Acylation | Organocatalysis | An acyl group can be chemoselectively introduced onto the sterically hindered secondary hydroxy group. | rsc.orgchem960.com |

| Material Synthesis | Cyclization | Serves as a versatile building block for morpholine-2,5-dione synthesis. |

Investigations in Peptide Synthesis and Analogue Development utilizing this compound

In peptide synthesis, the assembly of amino acids into a chain requires careful management of reactive functional groups to prevent unwanted side reactions. youtube.com This is achieved through the use of protecting groups, which temporarily block a reactive site. youtube.com

To incorporate a molecule like this compound into a peptide-like structure, its primary amino group must be protected. peptide.com This prevents the amine from engaging in undesired reactions during the coupling process. peptide.com Standard protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are commonly used to protect the alpha-nitrogen of amino acids. peptide.com By creating an N-protected derivative, for example, N-Boc-2-aminopentane-1,5-diol, the molecule can be selectively coupled via its hydroxyl groups or further modified for incorporation into peptide analogues. The protection strategy is fundamental to its use in the stepwise construction of complex peptide-based molecules. youtube.com Once the synthesis is complete, the protecting group can be removed to reveal the free amine. youtube.com

Exploration in Biochemical Pathways and Enzyme Interactions Involving this compound

The structural features of this compound allow it to interact with biological systems, including enzymes and receptors. Its amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Research indicates that its primary biological activity is associated with the modulation of the N-methyl-D-aspartate receptor (NMDAR), which is vital for synaptic transmission.

Analogues of this compound can influence the activity of various enzymes. The molecule is known to participate in chemo- and regioselective acylation reactions, which are often enzyme-mediated. The ability to selectively introduce functional groups onto the molecule highlights its potential as a substrate for studying enzyme mechanisms. The interactions between the compound's functional groups and the active sites of enzymes can lead to the modulation of their catalytic activity, presenting opportunities for designing specific enzyme inhibitors or probes.

Receptor Binding Studies with this compound and its Derivatives

Research into this compound has highlighted its activity as a modulator of the N-methyl-D-aspartate receptor (NMDAR), a receptor class that is fundamental to synaptic plasticity and transmission in the central nervous system. The unique structure of this diol, featuring both amino and hydroxyl groups, facilitates its interaction with various molecular targets. The amino group can participate in hydrogen bonding, while the hydroxyl groups can engage in other chemical interactions, collectively influencing the activity of enzymes and proteins like the NMDAR. The stereochemistry of the compound, particularly the (2R) and (2S) enantiomers, is a critical factor, significantly influencing its biological activity and how it is utilized in synthetic chemistry.

Table 1: Receptor Interaction Profile of this compound

| Compound/Derivative | Primary Molecular Target | Research Significance |

|---|---|---|

| This compound | N-methyl-D-aspartate receptor (NMDAR) | Modulation of synaptic transmission and plasticity. |

| (2R)-2-Aminopentane-1,5-diol | NMDAR (Stereospecific interaction) | Investigation of enantiomer-specific receptor binding. |

Role in Cellular Homeostasis through Redox Reactions (relevant for related dithiol compounds)

Cellular redox homeostasis is a dynamic process that maintains a balance between reduction and oxidation reactions, which is essential for a vast array of biological functions. nih.gov Thiol-containing molecules, especially dithiols, are central to this regulation. nih.gov The interconversion between a dithiol (reduced state) and a disulfide (oxidized state) is a fundamental redox reaction. libretexts.orglibretexts.org

In the cellular environment, the glutathione (B108866) system (GSH/GSSG) and the thioredoxin (Trx) system are paramount in maintaining redox balance and signaling. nih.govnih.gov Glutathione is a key component in preserving the thiol redox state. scienceopen.com A high intracellular concentration of its reduced form, GSH, ensures that proteins within the cell are maintained in their reduced, free-thiol state. libretexts.orglibretexts.org Any disulfide bonds that form in intracellular proteins are typically reduced rapidly by an excess of glutathione. libretexts.orglibretexts.org This process is critical, as the oxidation of thiol groups on cysteine residues can significantly disrupt cellular homeostasis. scienceopen.com

Table 2: Key Dithiol-Related Compounds in Cellular Redox Homeostasis

| Compound | Form(s) | Primary Role |

|---|---|---|

| Glutathione | Reduced (GSH), Oxidized (GSSG) | Major cellular antioxidant; maintains protein thiol groups in a reduced state. libretexts.orglibretexts.orgscienceopen.com |

| Thioredoxin | Reduced (Trx-SH₂), Oxidized (Trx-S₂) | Protein disulfide reductase involved in redox signaling. nih.govnih.gov |

Investigations into Thiol-Disulfide Interchange Reactions (relevant for related dithiol compounds)

Thiol-disulfide interchange is a chemical reaction where a thiolate anion attacks a sulfur atom of a disulfide bond. This process involves a combination of two SN2-like displacement events, with sulfur atoms acting as the nucleophile, electrophile, and leaving group. libretexts.orglibretexts.org While these reactions can occur spontaneously, they are often slow and are catalyzed in biological systems by enzymes such as protein disulfide isomerases (PDI). nih.govnih.gov

In laboratory settings, dithiols like dithiothreitol (B142953) (DTT) are commonly used to reduce disulfide bonds in proteins. libretexts.orglibretexts.org The reaction proceeds via two sequential thiol-disulfide exchange steps. wikipedia.org The effectiveness of a dithiol as a reducing agent is influenced by factors such as the stability of the resulting cyclic disulfide. nih.gov For DTT, oxidation leads to the formation of a stable six-membered ring with an internal disulfide bond, which drives the equilibrium of the reaction toward the reduction of the target protein's disulfide bond. wikipedia.orgnih.gov These reactions are fundamental for studying protein structure and function, as disulfide bonds are crucial for the stability and activity of many extracellular proteins. libretexts.orglibretexts.orgnih.gov

The mechanism involves the deprotonation of one of the dithiol's thiol groups, which then performs a nucleophilic attack on the target disulfide bond, forming a mixed disulfide intermediate. nih.gov Subsequently, the second thiol group attacks this intermediate, freeing the reduced substrate and leaving the dithiol in its oxidized, cyclic disulfide form. nih.gov

Contributions to Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a valuable monomer for creating polymers through condensation polymerization. This process involves repeated condensation reactions between monomers, typically resulting in the elimination of a small molecule like water. savemyexams.com

Integration of this compound into Polymer Structures

This compound can function as a diol monomer in reactions with dicarboxylic acids to form polyesters. savemyexams.comonline-learning-college.comyoutube.com In this reaction, the hydroxyl group from the diol and a hydrogen from the carboxylic acid group are eliminated as water, forming an ester linkage that becomes the backbone of the resulting polymer. savemyexams.com The presence of the additional amino group on the this compound backbone introduces a site for further functionalization or for influencing the polymer's properties, such as hydrophilicity and hydrogen bonding capacity.

The use of such functional diols is significant in the synthesis of biodegradable materials, offering a sustainable alternative to traditional petrochemical-based polymers. For instance, aliphatic copolyesters synthesized with functional diols are noted for their biocompatibility and biodegradability, making them suitable for biomedical applications. orientjchem.org

Development of Resins and Related Materials incorporating this compound

The unique structure of this compound allows for the development of specialized resins and materials with tailored properties. By strategically modifying its functional groups, materials can be designed for specific applications. For example, the compound serves as a chiral building block, enabling the synthesis of complex and stereochemically defined molecules that can be incorporated into polymers.

A key area of research is the selective functionalization of the diol's different hydroxyl groups. rsc.org Studies have demonstrated that catalyst-controlled acylation can selectively introduce functional groups onto the sterically hindered secondary hydroxyl group in the presence of the primary one. rsc.org This level of control is crucial for creating well-defined prepolymers (precursors to the final resin), which in turn allows for precise tuning of the final material's characteristics, such as flexibility, thermal stability, and chemical resistance. orientjchem.org This approach facilitates the design of advanced materials, including specialized polyurethane biomaterials and polymers for applications like photolithography. orientjchem.org

Spectroscopic and Computational Analysis of 2 Aminopentane 1,5 Diol

Theoretical and Computational Chemistry Studies of 2-Aminopentane-1,5-diol

Theoretical and computational chemistry offer powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. By simulating molecular behavior, researchers can predict structures, electronic properties, and reaction mechanisms, guiding further experimental work.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule. For this compound, these calculations can elucidate its three-dimensional structure, bond lengths, bond angles, and the distribution of electrons within the molecule.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized structure, a wealth of information can be derived. For instance, the bond lengths between carbon, oxygen, nitrogen, and hydrogen atoms, as well as the angles between these bonds, can be precisely determined.

Furthermore, quantum chemical calculations provide insights into the electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. In this compound, the lone pairs of electrons on the oxygen and nitrogen atoms would be expected to be regions of high electron density (negative potential), while the hydrogen atoms of the hydroxyl and amino groups would be regions of low electron density (positive potential). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also key properties obtained from these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

While specific DFT studies on this compound are not prevalent in the literature, data from studies on similar amino alcohols and diols can provide expected values. researchgate.netnih.gov For example, DFT calculations on related amino acids and diols have been used to successfully predict their geometries and electronic properties. nih.gov

Illustrative Data from Hypothetical DFT Calculation of this compound

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Optimized Bond Lengths | ||

| C-C | 1.52 - 1.54 Å | Standard single bond lengths indicating a stable carbon backbone. |

| C-O | 1.43 Å | Typical for a single carbon-oxygen bond in an alcohol. |

| C-N | 1.47 Å | Typical for a single carbon-nitrogen bond in an amine. |

| O-H | 0.96 Å | Standard hydroxyl bond length. |

| N-H | 1.01 Å | Standard amine N-H bond length. |

| Key Bond Angles | ||

| C-C-C | ~112° | Tetrahedral geometry with slight deviation due to substituents. |

| C-C-O | ~110° | Reflects the sp3 hybridization of the carbon atom. |

| C-C-N | ~111° | Reflects the sp3 hybridization of the carbon atom. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

This table is illustrative and presents expected values based on calculations of similar molecules. Specific experimental or computational data for this compound is required for definitive values.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com These simulations can provide a detailed picture of how this compound interacts with itself and with other molecules, such as solvents or biological macromolecules. nih.govrsc.org

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical energy functions. Newton's equations of motion are then solved numerically to simulate the movement of each atom. This allows for the observation of dynamic processes, such as conformational changes and intermolecular binding events.

For this compound, MD simulations could be particularly insightful in several areas. First, they can be used to explore the conformational landscape of the molecule. The flexible five-carbon chain can adopt numerous shapes, and MD simulations can reveal the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule might fit into an enzyme's active site or interact with a receptor.

Second, MD simulations are ideal for studying the behavior of this compound in solution. By simulating the molecule in a box of water molecules, for example, one can analyze the hydrogen bonding network between the amino and hydroxyl groups of the solute and the surrounding water molecules. researchgate.net This provides insights into its solubility and how it influences the structure of the solvent. Such simulations on similar polyols like sorbitol and mannitol (B672) have revealed how stereoisomerism can lead to different conformations and interactions in aqueous solution. rsc.org

Finally, if this compound were to be studied for its interaction with a biological target, such as a protein, MD simulations could model the binding process. This would involve placing the molecule near the protein's binding site and simulating their interaction over time. The results could reveal the key amino acid residues involved in binding, the stability of the complex, and the specific hydrogen bonds and other non-covalent interactions that hold them together.

Illustrative Parameters for a Hypothetical MD Simulation of this compound in Water

| Simulation Parameter | Hypothetical Value/Setting | Purpose |

|---|---|---|

| System Setup | ||

| Solute | One molecule of this compound | The molecule of interest. |

| Solvent | ~2000 water molecules (e.g., TIP3P model) | To simulate an aqueous environment. |

| Box Size | 40 x 40 x 40 Å cubic box | Defines the simulation volume with periodic boundary conditions. |

| Simulation Protocol | ||

| Force Field | CHARMM36 or AMBER | A set of parameters to describe the potential energy of the system. |

| Temperature | 300 K (controlled by a thermostat) | Simulates physiological temperature. |

| Pressure | 1 atm (controlled by a barostat) | Simulates atmospheric pressure. |

| Simulation Time | 100 ns (nanoseconds) | The duration over which the molecular motions are simulated. |

| Time Step | 2 fs (femtoseconds) | The discrete time interval for integrating the equations of motion. |

| Analysis | ||

| Root Mean Square Deviation (RMSD) | To assess the stability of the molecule's conformation over time. | |

| Radial Distribution Function (RDF) | To analyze the structure of the solvent around the solute's functional groups. |

This table is illustrative of typical parameters used in MD simulations. Actual parameters would be chosen based on the specific research question.

Computational chemistry can also be used to model chemical reactions, providing detailed mechanistic insights. For this compound, this could involve studying its synthesis, degradation, or its role in a catalytic cycle. A key aspect of this is the identification and characterization of transition states.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state on the potential energy surface, chemists can calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. This is fundamental to understanding reaction rates.

For example, the chemoselective acylation of this compound is a reaction of synthetic interest. nih.gov Computational modeling could be used to investigate why a particular acylating agent preferentially reacts with the amino group versus one of the hydroxyl groups, or vice versa. This would involve modeling the reaction pathways for both possibilities. The calculated activation energies for each pathway would indicate which reaction is kinetically favored.

The process typically involves proposing a reaction mechanism and then using quantum chemical methods to calculate the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.

While no specific reaction pathway modeling studies for this compound are readily available, numerous studies on the mechanisms of reactions involving amino alcohols and diols have been published, demonstrating the power of this approach. acs.orgmdpi.comlibretexts.orgutrgv.edu These studies provide a framework for how such an analysis would be conducted for this compound.

Illustrative Data for a Hypothetical Transition State Analysis of N-Acetylation vs. O-Acetylation of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| N-Acetylation | 0.0 (Reference) | +12.5 | -5.2 | 12.5 |

| Primary O-Acetylation (at C1) | 0.0 (Reference) | +18.7 | -3.8 | 18.7 |

| Primary O-Acetylation (at C5) | 0.0 (Reference) | +18.9 | -3.7 | 18.9 |

This table is illustrative and presents hypothetical energy values to demonstrate how computational analysis could predict reaction selectivity. Lower activation energy for N-acetylation suggests it is the kinetically favored pathway under these hypothetical conditions.

Future Research Directions and Emerging Applications of 2 Aminopentane 1,5 Diol

Development of Novel and Sustainable Synthetic Methodologies for 2-Aminopentane-1,5-diol

The future synthesis of this compound is increasingly geared towards "green" and sustainable practices. Current research on multifunctional organic compounds emphasizes the development of efficient, selective synthetic routes that minimize waste and environmental impact. Future methodologies for this compound are likely to incorporate principles of green chemistry.

Key goals for sustainable synthesis include:

Use of Renewable Feedstocks: Shifting from petrochemical starting materials to bio-based resources.

Catalytic Efficiency: Employing recyclable and highly efficient catalysts, such as organocatalysts or biocatalysts (enzymes), to reduce stoichiometric waste.

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Developing processes that operate at ambient temperature and pressure, potentially through enzymatic or microwave-assisted reactions, to lower energy consumption. researchgate.net

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.net

An example of a green chemistry approach in a related field is the one-pot, three-component synthesis of chromene derivatives using a reusable ionic liquid catalyst in water, which highlights the potential for similar strategies to be applied to this compound synthesis. researchgate.net

Expanding Scope in Asymmetric Catalysis and Organocatalysis with this compound Derivatives

The chiral nature of this compound makes it and its derivatives prime candidates for use in asymmetric catalysis and organocatalysis. Organocatalysis, in particular, has shown significant promise in achieving highly selective reactions involving this scaffold.

A pivotal area of research involves the catalyst-controlled chemoselectivity in the acylation of this compound derivatives. rsc.org Researchers have demonstrated that by selecting an appropriate organocatalyst, it is possible to direct an acyl group to a specific hydroxyl group with high precision. rsc.org For instance, an acyl group can be chemoselectively attached to the sterically hindered secondary hydroxy group in the presence of the primary one, a feat achieved through the molecular recognition capabilities of the catalyst. rsc.org This ability to switch the site of functionalization by simply changing the catalyst opens up powerful new pathways for creating diverse and complex molecules from a single precursor.

Future research will likely focus on:

Developing new chiral ligands and organocatalysts derived from this compound.

Expanding the range of asymmetric transformations catalyzed by these derivatives.

Achieving even higher levels of enantioselectivity and diastereoselectivity in catalyzed reactions.

Interdisciplinary Research at the Chemistry-Biology Interface Involving this compound

The intersection of chemistry and biology presents fertile ground for investigating this compound. The compound's established biological activity, particularly its role as a modulator of the N-methyl-D-aspartate receptor (NMDAR), positions it as a significant molecule in biochemical and pharmaceutical research.

Future interdisciplinary studies are expected to delve into:

Metabolic Engineering: Utilizing this compound as a precursor or intermediate in the biotechnological production of valuable compounds.

Drug Discovery: Synthesizing and screening new derivatives for enhanced or novel biological activities. The presence of both hydrogen-bond-donating amino and hydroxyl groups allows for diverse interactions with biological targets like enzymes and proteins.

Chemical Biology Probes: Designing derivatives of this compound that can be used as tools to study biological systems, for example, by attaching fluorescent tags or affinity labels.

Systems Biology: Integrating genomic and metabolomic data to understand the broader impact and metabolic pathways of this compound and its derivatives within living organisms. rsc.org

This research area aims to leverage the unique chemical structure of this compound to address complex biological questions and develop new therapeutic strategies.

Exploration of New Derivatization Pathways and Functionalization Strategies

The future utility of this compound is intrinsically linked to the development of novel methods for its derivatization. The molecule's three functional groups—a primary amine, a primary hydroxyl, and a secondary hydroxyl—offer multiple handles for chemical modification.

Key research directions include:

Selective Functionalization: Building upon existing work on selective acylation, future efforts will aim to develop methods for other selective transformations, such as etherification, amination, or oxidation at specific positions. rsc.org

Orthogonal Protection Strategies: Creating robust strategies to selectively protect and deprotect the different functional groups, allowing for sequential and controlled modifications to build complex molecular architectures. A related strategy has been demonstrated with 5-aminopentan-1-ol, where the hydroxyl group was protected with a silyl (B83357) group to allow for selective reaction at the amine. mdpi.com

Multicomponent Reactions: Designing one-pot reactions that involve this compound and multiple other reactants to rapidly generate molecular diversity and complex products.

The table below summarizes potential chemical reactions for the functional groups of this compound.

| Functional Group | Potential Reaction Type | Resulting Structure |

| Hydroxyl (-OH) | Oxidation | Aldehyde or Ketone |

| Hydroxyl (-OH) | Nucleophilic Substitution | Ether, Ester, Halide |

| Amino (-NH2) | Acylation | Amide |

| Amino (-NH2) | Alkylation | Secondary/Tertiary Amine |

| Amino (-NH2) | Reductive Amination | Secondary/Tertiary Amine |

This table is generated based on general chemical principles of the functional groups present.

Application of Computational and Data-Driven Research Approaches in this compound Studies

Computational chemistry and data-driven methods are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate discovery and deepen understanding. Public databases like PubChem already provide a wealth of computed properties for this molecule, forming a basis for in silico studies. nih.govuni.lu

Future applications in this area will likely involve:

Predictive Modeling: Using computational models to predict the physicochemical properties, biological activity, and reactivity of novel, yet-to-be-synthesized derivatives of this compound.

Docking Studies: Simulating the interaction of this compound derivatives with protein targets (such as the NMDAR) to understand their mechanism of action and to guide the design of more potent and selective molecules.

Reaction Pathway Analysis: Modeling potential synthetic and derivatization reactions to predict yields, identify potential byproducts, and optimize reaction conditions before performing them in the lab.

Machine Learning: Applying machine learning algorithms to large datasets of related compounds to identify structure-activity relationships (SAR) and guide the design of new derivatives with desired properties.

The table below lists some of the computationally predicted properties for (2S)-2-Aminopentane-1,5-diol, which are crucial for computational modeling.

| Computed Property | Value | Source |

| Molecular Weight | 119.16 g/mol | PubChem |

| XLogP3 | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Polar Surface Area | 66.5 Ų | PubChem |

| Predicted Collision Cross Section | 119.09463 Ų ([M+H]+) | PubChemLite |

Data sourced from PubChem and PubChemLite for (2S)-2-Aminopentane-1,5-diol and this compound respectively. nih.govuni.lunih.gov

Q & A

Q. How can researchers determine the optimal solvent system for acylation reactions involving this compound?

- Methodology : Solvent polarity and hydrogen-bonding capacity critically influence chemoselectivity. Experimental data (Table 3 in Yoshida et al., 2012) show that non-polar solvents like toluene favor amino-group acylation, while polar aprotic solvents (e.g., DMF) shift selectivity toward hydroxyl groups. Systematic screening using kinetic studies under controlled temperatures (e.g., 0–25°C) is advised to optimize solvent choice .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound derivatives?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments can resolve stereochemical ambiguities in vicinal diols. For example, cross-peaks between protons on C1 and C5 in NOESY spectra confirm relative configurations. Complementary techniques like circular dichroism (CD) or X-ray crystallography (if crystals are obtainable) provide absolute stereochemistry .

Advanced Research Questions

Q. How does the choice of nitrogen-protecting groups influence the chemoselectivity in acylation reactions of this compound, and what mechanisms explain these differences?

- Methodology : Bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) sterically hinder the amino group, redirecting acylation to hydroxyl sites. Computational studies (DFT calculations) reveal that electronic effects, such as electron-withdrawing groups (e.g., trifluoroacetyl), increase amino-group nucleophilicity by destabilizing the lone pair on nitrogen. Mechanistic analysis via Hammett plots or kinetic isotope effects can further elucidate these trends .

Q. In cases where conflicting data arise regarding the regioselectivity of acylation in this compound derivatives, what analytical strategies can resolve these contradictions?

- Methodology : Contradictions often stem from uncontrolled variables like trace moisture or catalyst loading. To resolve discrepancies:

- Conduct in situ IR spectroscopy to monitor reaction progress.

- Use high-resolution mass spectrometry (HRMS) to confirm product structures.

- Reproduce experiments under strictly anhydrous conditions with standardized catalyst concentrations (e.g., 10 mol% PPY) .

Q. What computational modeling approaches have been validated for predicting the stereochemical outcomes of organocatalytic reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model transition states to predict enantioselectivity. For instance, Yoshida et al. (2015) validated E-selectivity in alkenediol acylation by comparing computed activation barriers with experimental ee values (>90%). Molecular dynamics simulations further assess solvent effects on catalyst-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.